3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives are also known to interact with a variety of biological targets .
Mode of action
The exact mode of action would depend on the specific targets the compound interacts with. Generally, indole and imidazole derivatives can modulate the activity of their targets, leading to various biological effects .
Biochemical pathways
Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole derivatives also show diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and imidazole derivatives have been reported to have a wide range of effects due to their diverse biological activities .
Properties
IUPAC Name |
3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBZDQRLCCSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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